(D-Tyr1,N-Me-Phe3)-Neuropeptide FF, commonly referred to as 1DMe, is a synthetic analogue of the endogenous neuropeptide FF, which belongs to the RF-amide family of neuropeptides. Neuropeptide FF itself plays a significant role in various physiological processes, including pain modulation and opioid regulation. The primary function of 1DMe is to act as a potent agonist for the neuropeptide FF receptors, specifically Neuropeptide FF Receptor 1 and Neuropeptide FF Receptor 2. This compound has garnered attention for its potential therapeutic applications in pain management and the modulation of opioid effects .
Neuropeptide FF was first isolated from bovine brain extracts in the 1980s and has since been identified in various mammalian tissues. The synthetic analogue, (D-Tyr1,N-Me-Phe3)-Neuropeptide FF, was developed to enhance the metabolic stability and receptor affinity compared to its natural counterpart .
(D-Tyr1,N-Me-Phe3)-Neuropeptide FF is classified as a peptide compound within the broader category of neuropeptides. It is characterized by its specific amino acid sequence that includes D-Tyrosine at position one and N-Methylphenylalanine at position three, which contribute to its stability and activity .
The synthesis of (D-Tyr1,N-Me-Phe3)-Neuropeptide FF typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The incorporation of D-amino acids and N-methylated phenylalanine is crucial for enhancing the compound's resistance to enzymatic degradation.
The molecular formula for (D-Tyr1,N-Me-Phe3)-Neuropeptide FF is C₁₄H₁₈N₄O₃, indicating it consists of 14 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The structure features a characteristic RF-amide motif at its C-terminus, which is essential for receptor binding.
(D-Tyr1,N-Me-Phe3)-Neuropeptide FF exhibits several notable reactions:
The binding assays typically measure the inhibition constant (K_i) values, which indicate the potency of the compound at various receptor subtypes. For instance, K_i values for Neuropeptide FF Receptor 1 range from 2.0 to 7.9 nM .
The mechanism by which (D-Tyr1,N-Me-Phe3)-Neuropeptide FF exerts its effects primarily involves:
Research indicates that this compound can lead to decreased dynorphin A release in spinal cord regions, highlighting its role in pain modulation through endogenous opioid systems .
Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm purity and structural integrity during synthesis .
(D-Tyr1,N-Me-Phe3)-Neuropeptide FF has several scientific uses:
CAS No.:
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2